molecular formula C12H24ClN B6221636 2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride CAS No. 2758002-39-8

2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6221636
CAS No.: 2758002-39-8
M. Wt: 217.78 g/mol
InChI Key: KREFDQSOKAYASV-UHFFFAOYSA-N
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Description

2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with dimethyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: The major products are typically ketones or carboxylic acids.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The major products depend on the substituent introduced, such as alkylamines or amides.

Scientific Research Applications

2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a cyclohexene ring with dimethyl substitutions and an amine group. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2758002-39-8

Molecular Formula

C12H24ClN

Molecular Weight

217.78 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexen-1-yl)-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H23N.ClH/c1-11(2)7-5-10(6-8-11)12(3,4)9-13;/h5H,6-9,13H2,1-4H3;1H

InChI Key

KREFDQSOKAYASV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)C(C)(C)CN)C.Cl

Purity

95

Origin of Product

United States

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